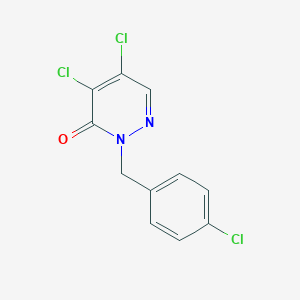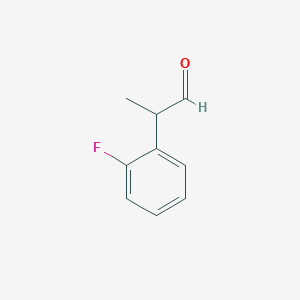
2-(2-Fluorophenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)propanal, also known as fluoroaldehyde, is a chemical compound with the molecular formula C9H9FO. It is a colorless liquid with a strong odor and is commonly used in various scientific research applications due to its unique properties. In
Applications De Recherche Scientifique
2-(2-Fluorophenyl)propanal has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a fluorescent probe in bioimaging, and as a tool for the study of enzyme mechanisms. It has also been used in the development of new drugs, such as antitumor and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)propanal is not fully understood, but it is believed to act as a reactive aldehyde that can undergo nucleophilic addition reactions with various biological molecules, such as amino acids and nucleotides. This reactivity makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Biochemical and Physiological Effects:
2-(2-Fluorophenyl)propanal has been shown to have a variety of biochemical and physiological effects, including inhibition of enzymes such as aldose reductase and cyclooxygenase-2, as well as inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Fluorophenyl)propanal in lab experiments is its reactivity and versatility, which allows it to be used in a wide range of applications. However, its strong odor and potential toxicity can be a limitation, and caution should be taken when handling the compound.
Orientations Futures
There are many potential future directions for research involving 2-(2-Fluorophenyl)propanal, including its use in the development of new drugs and its application in the study of enzyme mechanisms. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new synthetic methods for 2-(2-Fluorophenyl)propanal could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of 2-(2-Fluorophenyl)propanal is typically achieved through the reaction of 2-fluorobenzaldehyde with propanal in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This reaction results in the formation of the desired product, which can then be purified through distillation or chromatography.
Propriétés
Numéro CAS |
189445-62-3 |
|---|---|
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)propanal |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-7H,1H3 |
Clé InChI |
YBNBXDDQNRVUIN-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=CC=C1F |
SMILES canonique |
CC(C=O)C1=CC=CC=C1F |
Synonymes |
Benzeneacetaldehyde, 2-fluoro-alpha-methyl-, (-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





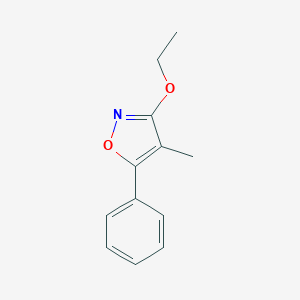
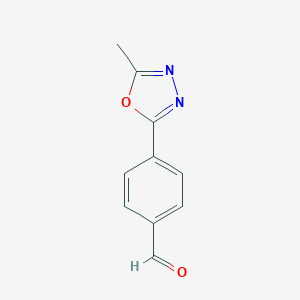
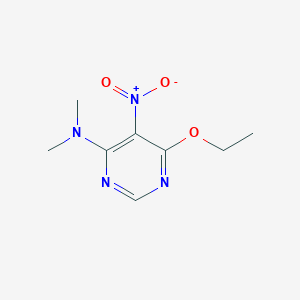
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
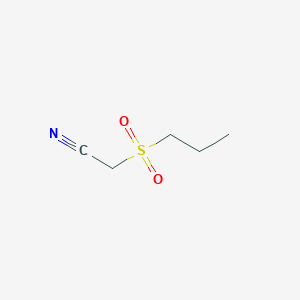
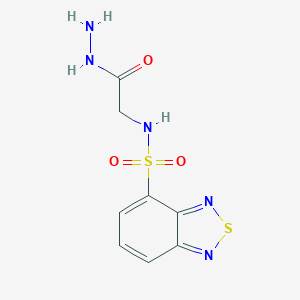
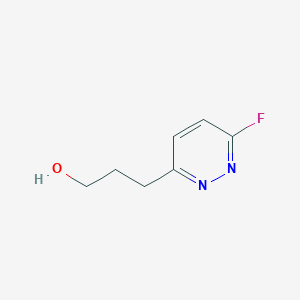

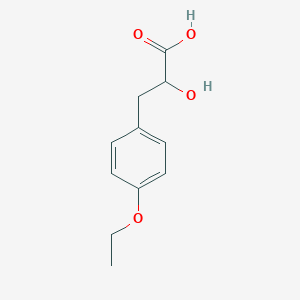
![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
